molecular formula C8H8BrNO B3220271 1-(6-Bromopyridin-3-yl)propan-1-one CAS No. 1194020-10-4

1-(6-Bromopyridin-3-yl)propan-1-one

Cat. No. B3220271
CAS RN: 1194020-10-4
M. Wt: 214.06 g/mol
InChI Key: HBTLRVLXKVIDGN-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C10H8BrNO. It is commonly referred to as 6-Bromo-3-pyridylacetone or simply BPA. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(6-Bromopyridin-3-yl)propan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to its unique molecular structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(6-Bromopyridin-3-yl)propan-1-one. However, some studies have suggested that it may have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(6-Bromopyridin-3-yl)propan-1-one in lab experiments is its high purity and stability. However, one of the main limitations of using BPA is its relatively high cost compared to other similar compounds.

Future Directions

There are several potential future directions for research involving 1-(6-Bromopyridin-3-yl)propan-1-one. Some of these include:
1. Further studies on the mechanism of action of BPA, to better understand its potential applications in various chemical reactions.
2. Development of new synthetic methods for BPA, to reduce the cost and increase the availability of this compound.
3. Investigation of the potential therapeutic applications of BPA, particularly in the treatment of cancer and Alzheimer's disease.
4. Exploration of the use of BPA as a building block for the synthesis of new organic compounds, with potential applications in various fields.
In conclusion, 1-(6-Bromopyridin-3-yl)propan-1-one is a unique and promising chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in various areas.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)propan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPA is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

1-(6-bromopyridin-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTLRVLXKVIDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-3-yl)propan-1-one

Synthesis routes and methods I

Procedure details

To a solution of 1-(6-bromo-pyridin-3-yl)-propan-1-ol (12.9 g, 59.93 mmol) in THF (200 mL) was added 85% activated MnO2 (6.4 g, 62.57 mmol) and the mixture was stirred overnight. The reaction was monitored by TLC (ethyl acetate-hexanes 4:6) indicating starting material and a new less polar product. To the mixture was added additional 85% activated MnO2 (6.0 g, 58.66 mmol) and the mixture stirred for 2 days. The reaction was monitored by TLC (ethyl acetate-hexanes 3:7) indicting starting material was still present. The mixture was warmed at reflux for 6 hours. The mixture was filtered through diatomaceous earth and concentrated. The residue was diluted with dichloromethane and Dess-Martin periodinane (19 g, 44.8 mmol) was added. After 1 hour, the mixture was diluted with saturated aqueous potassium carbonate (200 mL) and concentrated. The resulting solid was collected by filtration washing with water and dried by pulling vacuum through the filter cake. The solid was then suspended in dichloromethane and filtered and the filtrate was passed through a pad of silica gel eluting with ether to afford 1-(6-bromo-pyridin-3-yl)-propan-1-one as a white solid.
Quantity
12.9 g
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reactant
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200 mL
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ethyl acetate-hexanes
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ethyl acetate-hexanes
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19 g
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0 (± 1) mol
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200 mL
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solvent
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6.4 g
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catalyst
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6 g
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catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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